molecular formula C25H34Cl3F2N5 B1674045 N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine CAS No. 141099-46-9

N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine

Cat. No. B1674045
M. Wt: 548.9 g/mol
InChI Key: CEMRYHAKTHXVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-A 19 is a Histamine H2 agonist which inhibits IgE-mediated human basophil histamine release in a nanomolar range. FR-A 19 has additional potent anti-allergic properties.

properties

CAS RN

141099-46-9

Product Name

N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine

Molecular Formula

C25H34Cl3F2N5

Molecular Weight

548.9 g/mol

IUPAC Name

1,1-bis[3-(4-fluorophenyl)propyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine;trihydrochloride

InChI

InChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H

InChI Key

CEMRYHAKTHXVLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl

Appearance

Solid powder

Other CAS RN

141099-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR-A 19
FR-A-19
FRA 19
FRA-19
N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Reactant of Route 2
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Reactant of Route 3
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Reactant of Route 4
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Reactant of Route 5
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Reactant of Route 6
N,N-Bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine

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